molecular formula C8H7ClN4OS B11781458 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide

Cat. No.: B11781458
M. Wt: 242.69 g/mol
InChI Key: YZVWYWPXHNYSDO-UHFFFAOYSA-N
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Description

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a chloropyrimidine derivative under specific conditions to form the fused heterocyclic system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolo[5,4-d]pyrimidines.

Scientific Research Applications

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H7ClN4OS

Molecular Weight

242.69 g/mol

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)propanamide

InChI

InChI=1S/C8H7ClN4OS/c1-2-4(14)12-8-13-5-6(9)10-3-11-7(5)15-8/h3H,2H2,1H3,(H,12,13,14)

InChI Key

YZVWYWPXHNYSDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)N=CN=C2Cl

Origin of Product

United States

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